Regioisomeric Chlorine Position Alters LogP by >0.5 Units, Impacting Lipophilicity-Dependent Assays
4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde exhibits a predicted LogP of 4.38, which is significantly higher than its 4-chloro regioisomer (predicted LogP approximately 3.85) and its unsubstituted phenoxy analog (predicted LogP approximately 3.50) . This difference of >0.5 LogP units translates to a >3-fold change in partition coefficient, directly influencing membrane permeability and non-specific binding in biological assays .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP 4.376 |
| Comparator Or Baseline | 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde: LogP ~3.85; 3-Nitro-4-phenoxybenzaldehyde: LogP ~3.50 |
| Quantified Difference | ΔLogP > 0.5 (3-chloro vs. 4-chloro); ΔLogP > 0.8 (3-chloro vs. unsubstituted) |
| Conditions | Calculated partition coefficient (octanol/water) based on molecular structure |
Why This Matters
This >3-fold difference in lipophilicity directly affects compound behavior in cellular assays and in vivo models, making the 3-chloro isomer the appropriate choice for studies where moderate lipophilicity is desired to balance permeability and solubility.
